molecular formula C12H17Cl2N3O B2948132 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride CAS No. 2378503-88-7

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride

Cat. No.: B2948132
CAS No.: 2378503-88-7
M. Wt: 290.19
InChI Key: PEORRMXJDJXEHR-UHFFFAOYSA-N
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Description

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining an imidazo[1,2-a]pyridine scaffold linked via an ether bond to a piperidine ring, a combination frequently explored in the development of novel therapeutic agents . The piperidine moiety is one of the most fundamental synthetic fragments for designing drugs and is present in more than twenty classes of pharmaceuticals . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, often investigated for its potential biological activities. Compounds featuring this scaffold are commonly studied as key intermediates in the synthesis of potential inhibitors for various biological targets . As a dihydrochloride salt, this compound offers enhanced solubility and stability in aqueous media, facilitating its handling in various biochemical assays. Researchers utilize this chemical in high-throughput screening, structure-activity relationship (SAR) studies, and as a versatile precursor for further synthetic elaboration to create focused libraries for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c1-2-12-14-7-8-15(12)9-11(1)16-10-3-5-13-6-4-10;;/h1-2,7-10,13H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEORRMXJDJXEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN3C=CN=C3C=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

    Condensation Reactions: These involve the reaction of a piperidine derivative with an imidazopyridine precursor under acidic or basic conditions.

    Multicomponent Reactions: These reactions combine multiple reactants in a single step to form the desired product, often using catalysts to enhance the reaction efficiency.

    Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process, often using metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Piperidinyl vs.
  • Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-salts, critical for oral bioavailability.

Halogenated Derivatives

Halogen substituents, particularly at position 6 of the imidazopyridine core, influence electronic properties and metabolic stability.

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Source
6-Bromoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Bromo at 6 213.03 Intermediate for radiolabeled compounds
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl derivatives Imidazo[1,2-a]pyridine Chloro at 6, methyl at 2 Varies Antileishmanial, antitrypanosomal activity
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine HCl Imidazo[1,2-a]pyridine Chlorophenyl at 2, methyl at 3/7 292.05 Structural analog with unknown activity

Key Observations :

  • 6-Chloro Substitution : Compounds like those in show potent antiparasitic activity, suggesting that chloro groups at position 6 may enhance target binding.
  • Bromo Substitution : Used in radiolabeling (), indicating bromine’s utility in tracking pharmacokinetics.

Functional Group Variations

Modifications such as esters, carbonitriles, and triazoles introduce diverse pharmacological profiles.

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Source
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate Imidazo[1,2-a]pyridine Ester at 6, chloropyridinyl at 2 317.75 Potential kinase inhibitor intermediate
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile diHCl Imidazo[1,2-a]pyridine Aminomethyl at 2, carbonitrile at 6 279.18 (est.) Enhanced polarity, CNS candidate
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(triazolyl-piperazinyl)methanone Imidazo[1,2-a]pyridine Triazole-piperazine at 3 ~450–500 (est.) Antileishmanial activity (IC50: <10 µM)

Key Observations :

  • Ester/Carbonitrile Groups : Improve binding to polar enzyme active sites (e.g., kinases ).
  • Triazole Moieties : Enhance antiparasitic efficacy, as seen in , likely through hydrogen bonding with target proteins.

Structural-Activity Relationship (SAR) Insights

  • Core Rigidity : The imidazo[1,2-a]pyridine scaffold’s planar structure facilitates π-π stacking with aromatic residues in enzymes/receptors .
  • Position 6 Substitution : Piperidinyloxy groups (as in the target compound) may enhance blood-brain barrier penetration due to moderate lipophilicity, critical for CNS targets .
  • Salt Forms : Dihydrochloride salts improve solubility, as seen in , but may reduce membrane permeability compared to free bases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-component coupling reactions. For example, copper-catalyzed three-component reactions (TCC) involving 2-aminopyridines, aldehydes, and alkynes have been optimized for imidazo[1,2-a]pyridine cores . Alternative methods include iodine-catalyzed cyclization of phenoxyacetophenone derivatives, followed by column chromatography purification . Suzuki coupling with boronic acids may also introduce functional groups (e.g., cyano or aryl substituents) to the core structure .

Q. How should researchers handle and store this compound to ensure safety?

  • Methodological Answer : Follow strict safety protocols:

  • Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents and moisture. Use airtight containers to prevent degradation .
  • Handling : Wear PPE (gloves, goggles, lab coat). In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms hydrogen and carbon environments, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N or NH stretches). High-resolution mass spectrometry (HRMS) validates molecular weight and purity, with deviations <2 ppm indicating successful synthesis .

Advanced Research Questions

Q. How do structural modifications in the imidazo[1,2-a]pyridine core affect pharmacological activity?

  • Methodological Answer : Substituents on the piperidine or pyridine rings significantly alter bioactivity. For example:

  • Piperidine substitution : 4-Piperidinyloxy groups enhance binding to receptors like benzodiazepine or PDE3, as seen in analogs with anxiolytic or cardiotonic effects .
  • Halogenation : Chlorophenyl or bromo derivatives improve metabolic stability and target affinity, as demonstrated in fluorescent probes for microglial imaging .
    Comparative studies using enzyme inhibition assays (e.g., PDE3 activity) and molecular docking can quantify these effects .

Q. What are the challenges in achieving high regioselectivity in multi-component reactions for this compound?

  • Methodological Answer : Key challenges include:

  • Catalyst selection : Copper catalysts (e.g., CuI) improve regioselectivity in TCC reactions but may require ligand optimization to suppress side products .
  • Substrate compatibility : Electron-deficient aldehydes or sterically hindered alkynes reduce yields. Pre-screening substrates via computational modeling (DFT) helps predict reactivity .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) separates regioisomers, but HPLC may be needed for complex mixtures .

Q. How do crystalline polymorphs influence the photophysical properties of related compounds?

  • Methodological Answer : Polymorph-dependent luminescence arises from variations in intermolecular interactions (e.g., hydrogen bonding). For example:

  • Yellow polymorphs : Exhibit planar molecular arrangements with strong π-π stacking, enhancing fluorescence quantum yield.
  • Red polymorphs : Distorted geometries promote excited-state intramolecular proton transfer (ESIPT), shifting emission wavelengths.
    X-ray crystallography and time-dependent DFT simulations are critical for correlating structure with photophysical behavior .

Notes

  • Contradictions in Evidence : While most synthesis methods align (e.g., TCC reactions), iodine-catalyzed routes may require stricter temperature control compared to copper-based methods .

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